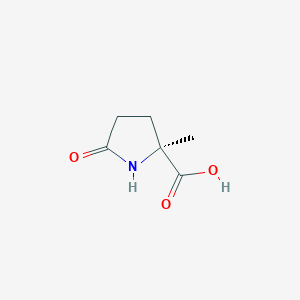

(2S)-2-METHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID

Description

Properties

IUPAC Name |

(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAOOVOPBAWHDG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrrolidone Precursors

Introducing the 2-methyl group stereoselectively remains a critical challenge. A two-step alkylation-deprotection sequence has been reported for related compounds. For example, (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate was synthesized via HCl-mediated deprotection of a tert-butyl ester, followed by methylation . Applying this to the target molecule, (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid could be obtained by:

-

Methylation : Reacting (2S)-5-oxopyrrolidine-2-carboxylate with iodomethane in the presence of Cs₂CO₃, achieving 32–60% yields .

-

Deprotection : Treating the methyl ester with 4 M HCl in dioxane to hydrolyze the ester to a carboxylic acid .

This method ensures retention of configuration at the 2-position, as evidenced by the consistent (S)-configuration in intermediates .

Stereoselective Synthesis via Mitsunobu Reaction

The Mitsunobu reaction enables precise stereochemical control during hydroxyl group substitution. In morpholinone syntheses, this reaction was used to invert configurations at chiral centers, ensuring trans-disubstitution . For the target pyrrolidone, a similar strategy could involve:

-

Oxidation : Converting a hydroxyl group at the 5-position to a ketone.

-

Mitsunobu Reaction : Installing the methyl group with retention of configuration using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

This approach avoids racemization, critical for maintaining the (2S)-configuration.

Deprotection and Final Functionalization

Final steps often involve deprotecting esters to carboxylic acids. For instance, methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylate was treated with 4 M HCl in dioxane, achieving quantitative deprotection . Similarly, 4-methylbenzyl esters are cleaved under acidic conditions to yield free carboxylic acids . These methods ensure high purity and avoid side reactions, crucial for pharmaceutical-grade synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods:

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Various halides or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a hydroxyl derivative.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been shown to enhance drug efficacy and bioavailability . Recent studies have highlighted its role in developing novel anticancer agents, demonstrating promising activity against human lung adenocarcinoma cells (A549) and multidrug-resistant bacterial strains .

Case Study: Anticancer Activity

In a study examining the anticancer properties of 5-oxopyrrolidine derivatives, it was found that specific compounds exhibited significant cytotoxicity against A549 cells, indicating the potential of this compound class in cancer therapy. The structure-dependent activity suggests that modifications to the oxopyrrolidine framework could lead to more potent therapeutic agents .

Biochemical Research

Enzyme Activity and Metabolic Pathways

this compound is utilized in biochemical research to study enzyme activities and metabolic pathways. Its ability to act as a substrate or inhibitor in various enzymatic reactions aids researchers in understanding biological processes and developing new therapeutic strategies .

Example of Use

Researchers have employed this compound to investigate its effects on metabolic enzymes involved in drug metabolism, providing insights into how structural modifications can influence enzyme interactions and activity .

Polymer Chemistry

Incorporation into Polymer Formulations

The compound can be integrated into polymer formulations to enhance material properties such as flexibility and strength. This application is particularly relevant in the development of advanced materials for industrial use .

Material Properties Improvement

By modifying polymer matrices with this compound, researchers have reported improvements in mechanical properties, making these materials suitable for applications requiring high durability and resilience .

Agricultural Chemistry

Development of Agrochemicals

The compound has been explored for its potential applications in agricultural chemistry, particularly in formulating effective pest control agents. Its derivatives may contribute to safer agrochemical products that are less harmful to the environment while maintaining efficacy against pests .

Regulatory Insights

As an active ingredient, this compound has been evaluated for its safety and effectiveness in agricultural use, aligning with regulatory standards for environmental safety .

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound is employed as a standard for quantifying related compounds across various samples. Its consistent chemical properties make it suitable for calibration in analytical techniques such as chromatography and mass spectrometry .

Quantification Studies

Studies utilizing this compound as a reference standard have demonstrated improved accuracy in measuring concentrations of similar compounds in complex biological matrices .

Mechanism of Action

The mechanism of action of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Metabolic Pathways: It may participate in or modulate various metabolic pathways, affecting the synthesis and degradation of biomolecules.

Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues: Substituent Variations

(2S)-5-Methylpyrrolidine-2-carboxylic Acid (CAS 89531-37-3)

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Key Differences : Replaces the 5-oxo group with a methyl group.

- Properties : Higher melting point (186–187°C) due to reduced polarity compared to the oxo derivative .

- Applications : Used in APIs and organic synthesis but lacks the ketone’s hydrogen-bonding capacity .

(2S)-5-Oxo-1-isopropylpyrrolidine-2-carboxylic Acid

- Molecular Formula: C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- Key Differences : Includes an N-isopropyl group, adding steric bulk and lipophilicity .

- Applications: Potential use in specialized peptide synthesis or as a building block for kinase inhibitors.

5-Amino-3-methyl-pyrrolidine-2-carboxylic Acid

- Molecular Formula : C₆H₁₂N₂O₂

- Molecular Weight : 144.17 g/mol

- Key Differences: Features an amino group at position 5 and a methyl group at position 3 .

- Applications : Suited for forming amide bonds or as a precursor in nucleotide analogs.

Functional Group and Ring Modifications

(R)-1-Pyrroline-5-carboxylic Acid (CAS 489469-23-0)

- Molecular Formula: C₅H₇NO₂

- Molecular Weight : 113.11 g/mol

- Key Differences : Contains a pyrroline (unsaturated) ring instead of pyrrolidine, introducing conjugation and reactivity .

- Applications : Useful in biochemical studies involving imine intermediates.

(2R,5S)-Fmoc-5-phenyl-pyrrolidine-2-carboxylic Acid (CAS 269078-69-5)

Stereochemical and Positional Isomers

(2R,4R)-4-Methyl-2-pyrrolidinecarboxylic Acid (CAS 31137-95-8)

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | Substituents/Modifications | Key Applications |

|---|---|---|---|---|

| (2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid | 160867-99-2 | C₆H₉NO₃ | 2S-methyl, 5-oxo | Drug scaffolds, enzyme inhibitors |

| (2S)-5-Methylpyrrolidine-2-carboxylic acid | 89531-37-3 | C₆H₁₁NO₂ | 2S-methyl, 5-methyl | API intermediates |

| (2S)-5-Oxo-1-isopropylpyrrolidine-2-carboxylic acid | - | C₈H₁₃NO₃ | 2S-methyl, 5-oxo, N-isopropyl | Kinase inhibitor synthesis |

| 5-Amino-3-methyl-pyrrolidine-2-carboxylic acid | - | C₆H₁₂N₂O₂ | 3-methyl, 5-amino | Peptide/nucleotide analogs |

| (R)-1-Pyrroline-5-carboxylic acid | 489469-23-0 | C₅H₇NO₂ | Unsaturated pyrroline ring | Biochemical probes |

| (2R,5S)-Fmoc-5-phenyl-pyrrolidine-2-carboxylic acid | 269078-69-5 | C₂₆H₂₃NO₄ | Fmoc-protected, 5-phenyl | Peptide synthesis |

Biological Activity

(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as 5-oxopyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 129.114 g/mol

- Melting Point : 180-185 °C

- Density : 1.4 g/cm³

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit notable anticancer activity, particularly against human lung adenocarcinoma (A549) cells. The following table summarizes key findings regarding the anticancer efficacy of various derivatives:

| Compound | IC (µM) | Effect on A549 Viability (%) | Notes |

|---|---|---|---|

| Compound 15 | 66 | 34% reduction | More potent than control |

| Compound 20 | N/A | High activity with low cytotoxicity on non-cancerous cells | Contains thienyl fragments |

| Compound 21 | N/A | Selective against multidrug-resistant S. aureus | Promising antimicrobial properties |

Case Study: Anticancer Efficacy

In a study assessing the cytotoxicity of various 5-oxopyrrolidine derivatives, compound 15 was found to significantly reduce the viability of A549 cells to 34% at a concentration of 100 µM. This compound showed a structure-dependent activity, indicating that specific functional groups enhance its anticancer properties .

Additionally, compounds containing free amino groups exhibited greater anticancer activity compared to those with acetylamino fragments, suggesting that structural modifications can influence biological outcomes .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant pathogens. The following table outlines the antimicrobial efficacy against selected bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | <64 µg/mL | Effective against resistant strains |

| Klebsiella pneumoniae | >64 µg/mL | No significant activity |

| Escherichia coli | >64 µg/mL | No significant activity |

Case Study: Antimicrobial Screening

In antimicrobial assays, derivatives were screened against clinically significant pathogens. Notably, compound 21 demonstrated selective activity against methicillin-resistant Staphylococcus aureus strains, showcasing its potential as a lead compound for developing new antimicrobial agents . However, other compounds showed limited or no activity against Gram-negative bacteria.

The biological activities of this compound are believed to be mediated through various mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.

Q & A

Q. What are the established synthetic routes for (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

Synthesis typically involves cyclization of chiral precursors or enzymatic resolution. For example, proline derivatives may undergo oxidation at the 5-position to introduce the ketone group, followed by methyl group introduction via alkylation. Enantiomeric purity is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral stationary phases in HPLC purification . Key steps:

- Starting materials : L-proline derivatives or other bicyclic intermediates.

- Oxidation : Use oxidizing agents like KMnO₄ or enzymatic systems.

- Methylation : Alkylation with methyl halides under basic conditions.

- Purification : Chiral HPLC or recrystallization from ethanol (melting point: 186–187°C) .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

A combination of techniques ensures structural confirmation and purity:

- NMR : ¹H/¹³C NMR to confirm stereochemistry and methyl/ketone groups.

- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (ketone).

- Mass Spectrometry : ESI-MS for molecular weight confirmation (theoretical: 157.16 g/mol).

- Melting Point : 186–187°C (ethanol recrystallization) .

- Chiral Analysis : Polarimetry or chiral HPLC to verify >98% enantiomeric excess .

Q. What safety protocols are recommended for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (risk codes: H315, H318) .

- Ventilation : Use fume hoods to prevent inhalation of dust (P261) .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste (P501) .

- First Aid : Flush eyes with water for 15 minutes (P305+P351+P338); seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular Docking : Simulate interactions with target enzymes (e.g., proline-specific peptidases) using software like AutoDock or Schrödinger.

- QSAR Studies : Correlate structural features (e.g., methyl group steric effects) with activity data from analogues .

- Dynamic Simulations : MD simulations to assess stability in biological matrices (e.g., plasma protein binding) .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR or bioassay results)?

- Data Triangulation : Cross-validate using orthogonal methods (e.g., X-ray crystallography for stereochemical confirmation) .

- Replicate Experiments : Ensure consistency across multiple batches and independent labs.

- Literature Benchmarking : Compare with published data on structurally similar compounds (e.g., 5-oxopyrrolidine-2-carboxylic acid derivatives) .

- Statistical Analysis : Apply multivariate analysis to identify outliers or systematic errors .

Q. What in vitro assays are suitable for evaluating its antimicrobial or enzyme-inhibitory potential?

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme Inhibition : Measure IC₅₀ against proline-specific enzymes (e.g., prolyl oligopeptidase) via fluorogenic substrates.

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess therapeutic index .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.